molecular formula C20H26N4O5S B2544965 N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 899751-15-6

N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide

Cat. No.: B2544965
CAS No.: 899751-15-6
M. Wt: 434.51
InChI Key: ZAMRMFCCSAEZIL-UHFFFAOYSA-N
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Description

N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a sulfone group (5,5-dioxo) and a 2-methylphenyl moiety. The ethanediamide side chain includes a 3-(propan-2-yloxy)propyl group, which may enhance lipophilicity and bioavailability. Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELX and visualized using ORTEP-3 .

Properties

IUPAC Name

N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-13(2)29-10-6-9-21-19(25)20(26)22-18-15-11-30(27,28)12-16(15)23-24(18)17-8-5-4-7-14(17)3/h4-5,7-8,13H,6,9-12H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMRMFCCSAEZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents that facilitate the formation of the thieno[3,4-c]pyrazole ring.

    Introduction of the 2-methylphenyl Group: This step may involve a Friedel-Crafts acylation reaction, where the 2-methylphenyl group is introduced to the core structure.

    Attachment of the Ethanediamide Moiety: This step involves the coupling of the ethanediamide group to the core structure, often using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s thieno[3,4-c]pyrazol core distinguishes it from simpler pyrazole or pyridiazine derivatives. Key structural comparisons include:

Feature Target Compound Similar Compounds ()
Core Heterocycle Thieno[3,4-c]pyrazol with 5,5-dioxo sulfone Pyrazole, pyridiazine, or tetrazole-containing biphenyl systems
Substituents 2-Methylphenyl; 3-(propan-2-yloxy)propyl ethanediamide Biphenyl-tetrazolyl, pentanamido, or hydropyridazinyl groups
Functional Groups Sulfone (electron-withdrawing), amide, ether Tetrazole (bioisostere for carboxylates), ester, hydrazine derivatives

The sulfone group in the thieno ring may improve metabolic stability compared to non-sulfonated analogs, while the isopropoxypropyl chain could increase membrane permeability relative to shorter alkyl substituents .

Biological Activity

N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide is a complex organic compound with potential biological activities. This article reviews its biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₄S
Molecular Weight 367.45 g/mol
CAS Number 899994-92-4

The compound features a thieno[3,4-c]pyrazole core, which is significant for its biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For example:

  • Staphylococcus aureus : Demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed susceptibility with an MIC of 64 µg/mL.

These findings suggest a potential application in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity was assessed using ELISA assays, indicating a dose-dependent response:

Concentration (µM)TNF-alpha Inhibition (%)
1025
5045
10070

These results highlight its potential as an anti-inflammatory agent.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In cell line assays against various cancer types (e.g., breast cancer MCF-7 and lung cancer A549), it exhibited cytotoxic effects:

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase.

The biological activities of this compound are linked to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It potentially modulates receptor activity related to cytokine signaling or cancer cell proliferation.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study conducted on various derivatives of thieno[3,4-c]pyrazole found that modifications to the side chains significantly enhanced antimicrobial efficacy against resistant strains.
  • Clinical Implications :
    Preliminary animal studies have shown promising results in reducing tumor size in xenograft models when treated with this compound alongside conventional chemotherapy agents.

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